molecular formula C10H11NO2 B3156227 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid CAS No. 82345-76-4

5,6,7,8-Tetrahydroquinoline-3-carboxylic acid

Cat. No.: B3156227
CAS No.: 82345-76-4
M. Wt: 177.2 g/mol
InChI Key: CGCBJIIKIYQYAQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroquinoline ring system . Another approach involves the reaction of 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinoline with carbon dioxide, followed by esterification and subsequent hydrolysis to yield the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCBJIIKIYQYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82345-76-4
Record name 5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-quinolinecarboxylic acid (1.73 g, 10.0 mmol) in trifluoroacetic acid (20 ml) with platinum dioxide (200 mg) was shaken in a Parr vessel at 10-15 psi. After 90 minutes the reaction mixture was filtered and the solvent removed in vacuo to yield an oil. The oil was added dropwise onto diethyl ether yielding a white solid which was collected by filtration and then recrystallised from ethyl acetate/hexane to yield the title compound as a white solid (770 mg).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities reported for derivatives of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid?

A1: Studies have explored the anti-inflammatory and analgesic properties of various this compound derivatives. Specifically, 2-arylamino-5,6,7,8-tetrahydroquinoline-3-carboxamides have shown potential in this area []. Additionally, research has investigated the biological activity of amides and N-arylamidines derived from 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carboxylic acids []. Further research is necessary to fully elucidate their mechanisms of action and therapeutic potential.

Q2: How does the structure of this compound derivatives influence their biological activity?

A2: The structure-activity relationship (SAR) is crucial in understanding the impact of modifications on the biological activity of these compounds. For instance, introducing various substituents at the 2-position of the quinoline ring, such as arylamine groups, chlorine atoms, or alkoxy groups, significantly alters the pharmacological profile [, , , ]. Furthermore, modifications to the carboxylic acid moiety, such as the formation of amides, hydrazides, or N-arylamidines, also influence activity [, ].

Q3: What synthetic approaches are commonly employed to prepare this compound derivatives?

A3: Several synthetic routes have been explored. One approach involves using 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a key intermediate, which can then be further derivatized []. Another method utilizes 8-benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a starting material for the synthesis of various arylamides [, ]. The specific synthetic strategy employed often depends on the desired substitution pattern and target compound.

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